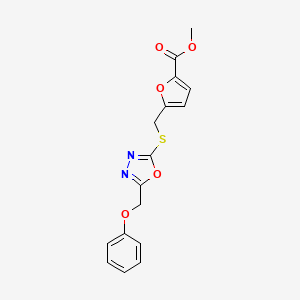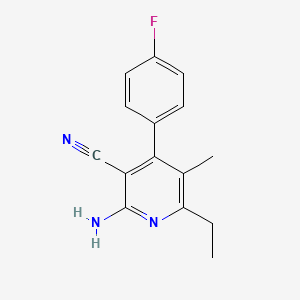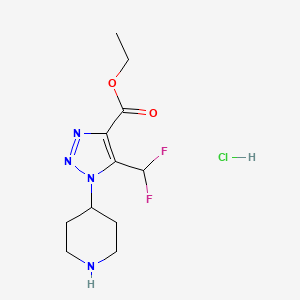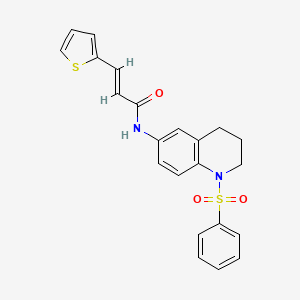
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18F3NO4S and its molecular weight is 413.41. The purity is usually 95%.
BenchChem offers high-quality (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole scaffold, which is a part of the compound’s structure, has been found to possess significant antiviral properties. Indole derivatives have been reported to show inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The compound’s potential for modification could lead to the development of new antiviral agents with high selectivity and potency.
Anti-inflammatory Applications
Indole derivatives, which are structurally related to the compound , have demonstrated anti-inflammatory activities. This suggests that the compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Compounds with an indole nucleus have been associated with anticancer activities. The ability of such compounds to bind with high affinity to multiple receptors makes them valuable in the synthesis of new derivatives for cancer treatment. The compound could be investigated for its potential to act as a pharmacophore in anticancer drug development .
Antimicrobial Properties
The biological activities of indole derivatives extend to antimicrobial effects. This compound could be studied for its effectiveness against a variety of microbial pathogens, which could lead to the development of new antimicrobial drugs .
Pharmacological Modulation
Indole-based compounds have been used to modulate various receptors, such as AMPA receptors. The compound could be researched for its ability to act as a positive allosteric modulator, enhancing receptor response and contributing to the treatment of neurological disorders .
Chemical Research and Synthesis
The compound’s unique structure makes it a candidate for chemical research, particularly in the synthesis of new heterocyclic compounds. Its potential for creating polymorphs with different magnetic properties could be valuable in materials science and the development of new molecular devices .
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4S/c1-27-18-16(21)13(11-14(20)17(18)22)19(24)23-8-7-15(28(25,26)10-9-23)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZLHSCIKSUUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2854900.png)



![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2854910.png)
![Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2854912.png)
![N-(4-isopropylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2854913.png)
![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)

![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)
![3,6-dichloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2854920.png)